molecular formula C25H27N2O6- B12324657 (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

(2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid

Cat. No.: B12324657
M. Wt: 451.5 g/mol
InChI Key: FJEXPICLVWOJSE-QVKFZJNVSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine-based derivative featuring dual orthogonal protecting groups: a 9-fluorenylmethyloxycarbonyl (Fmoc) group at the N1 position and a tert-butoxycarbonyl (Boc) group at the N4 amino position (Figure 1). Its stereochemistry (2R,4R) confers distinct conformational properties critical for applications in peptide synthesis and medicinal chemistry. The Fmoc group enables selective deprotection under mild basic conditions, while the Boc group requires acidic conditions, making this compound versatile in solid-phase peptide synthesis (SPPS) .

Molecular Formula: C₂₅H₂₈N₂O₆ Molecular Weight: 452.5 g/mol CAS No.: 221352-74-5 (enantiomer-specific) Storage: Stable at room temperature in dry conditions .

Properties

Molecular Formula

C25H27N2O6-

Molecular Weight

451.5 g/mol

IUPAC Name

(2R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate

InChI

InChI=1S/C25H28N2O6/c1-25(2,3)33-23(30)26-15-12-21(22(28)29)27(13-15)24(31)32-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,26,30)(H,28,29)/p-1/t15-,21-/m1/s1

InChI Key

FJEXPICLVWOJSE-QVKFZJNVSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)[O-]

Origin of Product

United States

Preparation Methods

Starting Materials and Strategic Considerations

The compound features a pyrrolidine backbone with orthogonal Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) protecting groups. The (2R,4R) stereochemistry necessitates chiral starting materials or stereoselective reactions. Common precursors include:

  • N-Boc-4(R)-hydroxyproline (N-Boc-4(R)-Hyp-OH) : A cost-effective starting material for diastereomer synthesis via Mitsunobu inversion.
  • Fmoc-protected intermediates : Introduced via active esters (e.g., N-hydroxysuccinimide) under mild basic conditions.

Key challenges include avoiding racemization during coupling and ensuring efficient deprotection without side reactions.

Stepwise Synthesis Protocols

Stereoselective Formation of the Pyrrolidine Core

The (2R,4R) configuration is often established early. A validated approach involves:

  • Mitsunobu Reaction : Converting N-Boc-4(R)-Hyp-OMe to N-Boc-4(S)-Hyp-OH with inversion at C4 (78% yield). For the target (2R,4R) isomer, retention of configuration is achieved by starting with the 4(R)-Hyp derivative and avoiding inversion steps.
  • Palladium-Catalyzed Coupling : A Pd₂(dba)₃/rac-BINAP system facilitates arylations (e.g., with 1-chloroisoquinoline) in toluene, yielding coupled products at 40% efficiency after HPLC purification.

Dual Protection Strategy

Sequential protection of amino and carboxyl groups is critical:

  • Boc Protection : Introduced via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF) with sodium bicarbonate.
  • Fmoc Introduction : N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in acetonitrile or THF, with pyrrolidine for deprotection of temporary groups.
Representative Procedure:

To 4-amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid (3 g) in THF, 10% aqueous NaHCO₃ and Fmoc-OSu (4.37 g) were added. After stirring, the product was extracted with ethyl acetate, dried, and purified via silica gel chromatography (ethyl acetate:methanol = 70:30), yielding 4 g of the dual-protected compound.

Optimization of Deprotection and Coupling

Fmoc Removal with Pyrrolidine

Traditional piperidine-based deprotection risks aspartimide formation. Pyrrolidine (5-membered ring) offers advantages:

  • Faster Reaction Kinetics : Lower activation energy ($$\Delta G^\ddagger = 41.29$$ kcal/mol in DMSO/EtOAc).
  • Reduced Side Reactions : No aspartimide observed in model peptides lacking aspartate.
  • Eco-Friendly Solvents : Compatible with DMSO/EtOAc (1:9), minimizing polar aprotic solvent use.

Coupling Efficiency

Coupling reagents like HATU with DIPEA in DMF achieve >95% efficiency in solid-phase peptide synthesis (SPPS). Microwave-assisted coupling (40°C, 2 × 30 min) further enhances yields.

Purification and Characterization

  • Chromatography : Reverse-phase HPLC (C18 columns) with acetonitrile/water gradients resolves diastereomers.
  • Analytical Data :
    • $$^1$$H NMR (CD₃OD): δ 1.44 (Boc CH₃), 4.49–4.64 (pyrrolidine CH), 7.30–8.56 (fluorenyl aromatic protons).
    • LC-MS : m/z 358 (MH⁺) for intermediates.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Step Yield Purity Reference
Mitsunobu Inversion N-Boc-4(R)-Hyp-OMe Stereochemical Inversion 78% >95%
Pd-Catalyzed Coupling Fmoc-4-amino-Boc acid Aryl Coupling 40% 97%
Sequential Protection 4-Amino-Boc-pyrrolidine Fmoc-OSu Acylation 85% 95%

Key Findings :

  • The Mitsunobu route offers high stereoselectivity but requires costly reagents.
  • Palladium-mediated couplings suffer from moderate yields but enable complex aryl introductions.
  • Direct Fmoc/Boc protection on pyrrolidine cores is efficient but demands rigorous purification.

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low temperatures (–20°C) during active ester formation.
  • DKP Formation : Reduced by shortening pyrrolidine treatment to 10 min.
  • Solvent Compatibility : DMSO/EtOAc (1:9) balances coupling and deprotection efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Structural Characteristics

The molecular formula of this compound is C25H28N2O6C_{25}H_{28}N_{2}O_{6}, and it possesses several functional groups that enhance its reactivity and interaction with biological systems. The presence of fluorenyl and tert-butoxycarbonyl (Boc) groups contributes to its stability and solubility in organic solvents, making it suitable for various chemical reactions.

Medicinal Chemistry Applications

  • Peptide Synthesis :
    • The compound serves as a key intermediate in the synthesis of peptides. Its Boc-protected amino group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures. This is particularly useful in developing peptide-based therapeutics for diseases such as cancer and diabetes .
  • Arginase Inhibition :
    • Research indicates that derivatives of this compound can act as arginase inhibitors. Arginase plays a significant role in the urea cycle and is implicated in various pathological conditions, including cancer and cardiovascular diseases. Inhibiting arginase can lead to increased levels of L-arginine, which is beneficial for nitric oxide production and overall vascular health .
  • Anticancer Agents :
    • Some studies have explored the potential of this compound and its derivatives as anticancer agents. The ability to modify the structure allows for the fine-tuning of biological activity, making it a candidate for further development in cancer therapy .

Biochemical Probes

The compound's unique structure makes it an effective biochemical probe for studying enzyme mechanisms and interactions within cellular pathways. By incorporating this compound into experimental designs, researchers can gain insights into enzyme activity modulation and substrate specificity.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Peptide SynthesisUsed as an intermediate for synthesizing complex peptides
Arginase InhibitionActs as an inhibitor to modulate arginine levels in metabolic pathways
Anticancer ResearchExplored for potential use as therapeutic agents against cancer
Biochemical ProbesFunctions as a tool for studying enzyme mechanisms

Case Studies

  • Synthesis of Novel Peptides :
    • A study demonstrated the use of (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid in synthesizing a series of novel peptides with enhanced biological activity against specific cancer cell lines .
  • Evaluation as Arginase Inhibitor :
    • Another research project focused on evaluating the efficacy of this compound as an arginase inhibitor in vitro. Results indicated significant inhibition at micromolar concentrations, suggesting its potential application in therapeutic strategies targeting arginase-related diseases .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The 1,1-dimethylethoxycarbonyl and 9H-fluoren-9-ylmethyl ester groups play crucial roles in these interactions, facilitating binding and reactivity. The pathways involved often include enzymatic catalysis and receptor-mediated processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Stereochemistry) Substituents Molecular Formula Molecular Weight (g/mol) Key Applications References
(2R,4R)-Target Compound Fmoc (N1), Boc-NH (N4) C₂₅H₂₈N₂O₆ 452.5 SPPS, chiral building block
(2S,4R)-4-(Tritylmercapto) analog Fmoc (N1), Trt-S (N4) C₃₉H₃₃NO₄S 611.75 Conformational control in peptides
(2S,4R)-4-(Difluoro-methoxy) analog Fmoc (N1), OCF₂H (N4) C₂₁H₁₉F₂NO₅ 403.38 Hydrophobic interactions in peptides
(2S,4S)-4-Palmitamido analog Fmoc (N1), Palmitamide (N4) C₃₆H₅₀N₂O₅ 590.81 Lipidated peptide synthesis
(2S,4R)-4-(4-Fluoro-benzyl) analog Fmoc (N1), 4-F-Bn (N4) C₂₇H₂₄FNO₄ 445.49 Enhanced metabolic stability
(2S,4R)-4-((tert-Butoxycarbonyl)oxy) analog Fmoc (N1), Boc-O (N4) C₂₆H₂₉NO₇ 467.51 Dual-deprotection strategies

Key Differentiators

Stereochemical Influence :

  • The (2R,4R) configuration of the target compound contrasts with (2S,4R) or (2S,4S) analogs (e.g., ). This impacts dihedral angles and hydrogen-bonding patterns, affecting peptide backbone rigidity and aggregation propensity .

Protecting Group Compatibility :

  • Unlike analogs with acid-labile groups (e.g., Trt, Mtt), the Boc group in the target compound requires trifluoroacetic acid (TFA) for deprotection, enabling sequential SPPS workflows .

Solubility and Reactivity :

  • The Boc-NH substituent enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to hydrophobic analogs like the 4-pentyl derivative (C LogP = 3.2 vs. 1.8 for the target compound) .

Synthetic Utility :

  • The target compound is preferred over (2S,4S)-Boc-Fmoc-pyrrolidine (CAS 221352-74-5) for synthesizing β-turn mimics due to its favorable cis/trans amide isomerization .

Chiral Resolution and Purity

  • Self-Disproportionation of Enantiomers (SDE) : Analogs such as (2S,4R)-Boc-Fmoc-pyrrolidine derivatives show minimal SDE during achiral chromatography, indicating high enantiomeric purity (>98% ee) .
  • X-ray Crystallography : The (2R,4R) configuration has been validated via SHELX refinement, confirming bond lengths (C-N: 1.46 Å) and angles consistent with pyrrolidine ring puckering .

Stability and Handling

  • Thermal Stability : The Boc group decomposes at 150°C, whereas the Fmoc group is stable up to 200°C, allowing for orthogonal deprotection .
  • Safety Profile : Similar to other Fmoc derivatives, the compound has moderate acute toxicity (Category 4 for oral/dermal exposure) and requires handling in fume hoods .

Biological Activity

The compound (2R,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid, often referred to as Fmoc-Boc-pyrrolidine, is a derivative of pyrrolidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of the compound typically involves the protection of amino and carboxylic acid functional groups to enhance stability and solubility. The following general steps are involved:

  • Starting Materials : The synthesis begins with commercially available pyrrolidine derivatives.
  • Protection : The amino group is protected using tert-butoxycarbonyl (Boc) and the carboxylic acid is protected with fluorenylmethoxycarbonyl (Fmoc).
  • Coupling Reactions : The protected amino acids undergo coupling reactions to form the desired pyrrolidine structure.
  • Deprotection : Finally, deprotection steps are performed to yield the active compound.

Biological Activity

Research indicates that (2R,4R)-Fmoc-Boc-pyrrolidine exhibits several biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

A study highlighted that derivatives of pyrrolidine, including those similar to Fmoc-Boc-pyrrolidine, showed significant inhibitory effects against Mycobacterium tuberculosis H37Rv strain and its enoyl-acyl carrier protein reductase (InhA), which is crucial for fatty acid biosynthesis in mycobacteria . This suggests potential applications in treating tuberculosis.

Anti-Fibrotic Activity

Another area of investigation involves the compound's anti-fibrotic properties. In vitro studies demonstrated that certain derivatives could inhibit liver fibrosis by reducing collagen expression and promoting apoptosis in activated hepatic stellate cells. For instance, compounds with structural similarities showed inhibitory rates against COL1A1 ranging from 31.18% to 49.34%, indicating a strong potential for therapeutic use in liver diseases .

Case Studies

  • Inhibition of Mycobacterial Growth :
    • A series of pyrrolidine derivatives were synthesized and screened for activity against M. tuberculosis. Among these, Fmoc-Boc-pyrrolidine derivatives exhibited potent inhibition of InhA, leading to a reduction in bacterial viability .
  • Liver Fibrosis Model :
    • In a study using LX-2 cells (a model for liver fibrosis), Fmoc-Boc-pyrrolidine derivatives were shown to significantly reduce the expression of fibrotic markers such as COL1A1 and α-SMA in a dose-dependent manner when stimulated with TGFβ1 . This highlights the compound's role in mitigating fibrosis through modulation of signaling pathways.

Structure-Activity Relationship (SAR)

The biological activity of (2R,4R)-Fmoc-Boc-pyrrolidine can be influenced by various structural modifications:

  • Substituent Effects : The presence of bulky groups like Boc and Fmoc enhances solubility and bioavailability.
  • Positioning of Functional Groups : Variations in the positioning of carboxylic acid and amino groups can lead to significant changes in activity profiles.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (2R,4R)-Fmoc-Boc-pyrrolidine-2-carboxylic acid, and how can purity be optimized?

  • Answer : Synthesis typically involves multi-step protection/deprotection strategies. For example:

Introduce the Fmoc group at the pyrrolidine nitrogen using 9-fluorenylmethyl chloroformate under basic conditions (pH 8–9).

Protect the 4-amino group with tert-butoxycarbonyl (Boc) via di-tert-butyl dicarbonate in tetrahydrofuran (THF) .

Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) and confirm stereochemistry by chiral HPLC or X-ray crystallography .

  • Purity Optimization : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) as a mobile phase modifier to resolve diastereomers .

Q. How should researchers handle safety and storage of this compound given conflicting SDS recommendations?

  • Answer : Contradictions in SDS data (e.g., storage temperature, toxicity classifications) necessitate conservative practices:

  • Storage : Keep in airtight containers under inert gas (argon) at –20°C, away from moisture and light .
  • Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Acute toxicity data (Category 4 for oral/dermal/inhalation routes ) suggest minimizing aerosolization.
  • Discrepancy Resolution : Prioritize data from recent SDS (post-2021) and validate with in-house stability studies .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer : Essential methods include:

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm regiochemistry (e.g., 4R vs. 4S configuration) and absence of rotamers .
  • Mass Spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., expected m/z for C26_{26}H29_{29}N2_2O6_6: 489.2 [M+H]+^+) .
  • HPLC : Retention time comparison against synthetic standards under reversed-phase conditions .

Advanced Research Questions

Q. How can conformational studies of this compound inform its role in preventing peptide aggregation during solid-phase synthesis?

  • Answer : The (2R,4R) stereochemistry induces a pseudo-proline conformation, disrupting β-sheet formation in peptides. Key strategies:

  • Hydrophobic Interactions : The Fmoc group enhances solubility in organic solvents, while Boc moderates steric hindrance .

  • Aggregation Mitigation : Compare aggregation-prone sequences with/without this derivative via circular dichroism (CD) or Thioflavin T assays .

  • Case Study : Substitution at the 4-position (e.g., difluoromethoxy vs. tritylmercapto ) alters conformational flexibility (Table 1).

    Table 1: Impact of 4-Substituents on Conformational Control

    SubstituentConformational EffectApplication ExampleReference
    –NH-BocStabilizes cis-amide bondsα-Helix promotion
    –OCHF2_2Enhances hydrophobic packingβ-Sheet disruption
    –S-TritylIntroduces steric bulk for turn motifsCyclic peptide synthesis

Q. How can researchers resolve contradictions in reported synthetic yields (e.g., 40–75%) for this compound?

  • Answer : Yield variability often stems from:

  • Stereochemical Purity : Optimize chiral auxiliaries (e.g., Evans oxazolidinones) or switch to asymmetric catalysis (e.g., Jacobsen epoxidation) .
  • Byproduct Formation : Monitor Boc deprotection (TFA-mediated) via inline IR spectroscopy to minimize over-acidification .
  • Methodological Adjustments : Transition from batch to flow chemistry for precise control of reaction parameters (e.g., temperature, residence time) .

Q. What strategies improve the compound’s compatibility with microwave-assisted peptide coupling?

  • Answer : Microwave irradiation accelerates coupling but risks decomposition. Mitigation approaches:

  • Solvent Selection : Use DMF or NMP instead of DCM to reduce dielectric heating .
  • Temperature Control : Limit to 50°C and pre-activate carboxylates with HATU/HOAt .
  • Real-Time Monitoring : Employ Raman spectroscopy to detect Fmoc deprotection (peak at 1,710 cm1^{-1}) and adjust irradiation dynamically .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicity profiles (e.g., Category 4 vs. “no data available”)?

  • Answer :

  • Tiered Testing : Conduct Ames (mutagenicity) and acute toxicity assays (OECD 423) to fill data gaps .
  • Cross-Reference : Compare structurally similar compounds (e.g., Fmoc-Pro-OH derivatives ) with established toxicity databases (ECHA, PubChem).
  • Risk Assessment : Assume worst-case toxicity (Category 4) until in vitro assays (e.g., HepG2 cell viability) confirm safety margins .

Methodological Best Practices

  • Stereochemical Integrity : Validate via NOESY NMR (nuclear Overhauser effect) to confirm 2R,4R configuration .
  • Scale-Up Challenges : Replace Boc with Alloc protection for milder deprotection (Pd0^0-mediated) in sensitive peptide sequences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.